Deidaclin
Description
Properties
CAS No. |
88824-26-4 |
|---|---|
Molecular Formula |
C12H17NO6 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(1R)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclopent-2-ene-1-carbonitrile |
InChI |
InChI=1S/C12H17NO6/c13-6-12(3-1-2-4-12)19-11-10(17)9(16)8(15)7(5-14)18-11/h1,3,7-11,14-17H,2,4-5H2/t7-,8-,9+,10-,11+,12+/m1/s1 |
InChI Key |
HBCFZAXOSTUEHA-ZSOJELSESA-N |
SMILES |
C1CC(C=C1)(C#N)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1C[C@@](C=C1)(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1CC(C=C1)(C#N)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Deidaclin has been identified as a significant compound in the realm of medicinal chemistry, particularly for its role in the synthesis of bioactive molecules. It is often utilized in the development of pharmaceuticals due to its structural properties that enable the formation of various therapeutic agents.
Key Applications:
- Synthesis of Antimicrobial Agents: this compound has been used as a precursor in the synthesis of compounds with antimicrobial properties. Its derivatives have shown efficacy against various bacterial strains, making it a candidate for further development in antibiotic therapies .
- Cancer Treatment: Research indicates that this compound and its analogs exhibit cytotoxic activity against cancer cell lines. Studies have demonstrated its potential in targeting specific pathways involved in tumor growth and proliferation .
Biocatalysis
Biocatalysis represents another significant application area for this compound. Its use in enzymatic reactions facilitates the synthesis of complex organic molecules with high specificity and efficiency.
Case Studies:
- Enzymatic Synthesis: In a study involving hydroxynitrile lyases, this compound was employed to catalyze the formation of chiral intermediates essential for pharmaceutical applications. This method showcased the compound's utility in green chemistry practices, reducing the need for harsh chemical reagents .
- Whole-Cell Biotransformation: this compound has been incorporated into whole-cell biotransformation processes, allowing for the production of valuable chiral compounds from simple substrates. This approach not only enhances yield but also minimizes environmental impact .
Natural Product Synthesis
The versatility of this compound extends to its role in natural product synthesis, where it serves as a building block for various phytochemicals.
Applications:
- Phytochemical Derivatives: Research highlights that this compound can be modified to produce derivatives that mimic naturally occurring compounds found in medicinal plants. These derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic activities .
- Ethnopharmacological Studies: Case studies from ethnobotanical research indicate that this compound-related compounds are utilized in traditional medicine across various cultures, underscoring their historical significance and ongoing relevance in modern pharmacology .
Table 1: Summary of this compound Applications
| Application Area | Specific Use | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent Synthesis | Effective against multiple bacterial strains |
| Cancer Treatment | Cytotoxic activity against specific cancer cell lines | |
| Biocatalysis | Enzymatic Synthesis | High specificity and yield in chiral intermediates |
| Whole-Cell Biotransformation | Enhanced production of chiral compounds | |
| Natural Product Synthesis | Phytochemical Derivatives | Mimics natural compounds with therapeutic potential |
| Ethnopharmacological Studies | Documented traditional uses across cultures |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in Cyanogenic Glycosides
Table 1: Structural Comparison of Group B Cyanogenic Glycosides
Key Structural Differences :
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles of this compound and Analogues
Functional Insights :
- Antiparasitic Activity : this compound and volkenin show equivalent efficacy, likely due to structural similarity . Sulfated derivatives (e.g., tetraphyllin B) may improve solubility but lack empirical data .
- Antidiabetic Potential: this compound outperforms linamarin, suggesting cyclopentenyl derivatives have unique binding advantages .
Ecological and Pharmacokinetic Considerations
- Bioaccumulation : this compound is sequestered by butterflies without metabolic modification, indicating stability in biological systems .
- Lipinski’s Rule Compliance: this compound meets criteria (molecular weight <500, hydrogen bond donors/acceptors ≤5/10), suggesting oral bioavailability . In contrast, sulfated derivatives like tetraphyllin B may have reduced membrane permeability due to increased polarity .
Preparation Methods
Precursor Formation
Cyclopentenylglycine, derived from L-leucine via a specialized pathway, is hydroxylated at the β-carbon to form the hydroxynitrile intermediate. This reaction is catalyzed by cytochrome P450 enzymes (CYP79 homologs), as observed in Turnera ulmifolia.
Glycosylation and Stabilization
A UDP-glycosyltransferase (UGT) attaches a glucose moiety to the hydroxynitrile, forming the stable glycoside. In Prunus armeniaca, this step is analogous to the glycosylation of amygdalin, albeit with distinct substrate specificity.
Extraction Methods for this compound
Efficient extraction of this compound requires optimization of solvent systems, temperature, and extraction duration. Key methodologies include:
Hydroalcoholic Extraction
A 20% ethanolic solution (v/v) is widely used for recovering this compound from apricot kernels. This method achieves a balance between polarity and solubility, yielding 0.5–1.2 mg/g dry weight.
Methanol-Formic Acid Extraction
Cold methanol (55% v/v) acidified with 0.1% formic acid effectively preserves this compound’s integrity during extraction. Centrifugation (10,000 × g, 5 min) and filtration (0.45 µm) remove insoluble debris, as validated in Passiflora species.
Table 1: Solvent Systems for this compound Extraction
| Solvent Composition | Temperature (°C) | Yield (mg/g) | Source |
|---|---|---|---|
| 55% methanol + 0.1% HCOOH | 4 | 0.8 | |
| 20% ethanol | 25 | 1.1 | |
| 80% methanol | 100 (boiling) | 0.7 |
Purification and Analytical Characterization
Post-extraction purification employs chromatographic techniques to isolate this compound from co-occurring glycosides like linamarin and amygdalin.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Reverse-phase LC-MS using a Zorbax SB-C18 column (2.1 × 50 mm, 1.8 µm) resolves this compound at a retention time (RT) of 8.5 min. The mobile phase gradient (0.1% formic acid and acetonitrile) enables separation from structural analogs.
Key MS Parameters:
Quantitative Analysis via HPLC
Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies this compound using amygdalin-based calibration curves. Reported concentrations in apricot kernels range from 12–58 µg/ml.
Synthetic Approaches and Challenges
Chemical synthesis of this compound remains underexplored due to the complexity of its cyclopentenyl aglycone. Current efforts focus on:
-
Enzymatic glycosylation of synthetic aglycones using recombinant UGTs.
-
Stereoselective hydroxylation to replicate the natural (1R,2S) configuration.
Pharmacological Applications and Recent Findings
This compound exhibits promising bioactivities, though mechanistic studies are ongoing:
Q & A
Q. How can researchers determine the purity and structural integrity of Deidaclin in synthetic batches?
Methodological Answer:
- Use High-Performance Liquid Chromatography (HPLC) with a standardized reference compound to quantify purity. Pair with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity by comparing peak assignments to published spectra .
- For novel synthetic routes, include mass spectrometry (MS) to verify molecular weight and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
- Document all protocols in line with NIH preclinical reporting guidelines to ensure reproducibility .
Q. What experimental designs are optimal for preliminary pharmacological screening of this compound?
Methodological Answer:
- Employ dose-response assays in in vitro models (e.g., cell lines with target-specific reporters) to establish potency (EC₅₀/IC₅₀). Use positive and negative controls to validate assay robustness .
- For in vivo studies, follow ARRIVE guidelines for animal trials, including randomization, blinding, and power analysis to minimize bias .
- Cross-validate findings with orthogonal assays (e.g., binding affinity vs. functional activity) to reduce false positives .
Advanced Research Questions
Q. How should researchers resolve contradictions between this compound’s in vitro efficacy and in vivo bioavailability data?
Methodological Answer:
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with effect magnitude. Include tissue distribution studies using radiolabeled this compound to assess bioavailability .
- Investigate metabolic stability via liver microsome assays or CYP450 inhibition screens to identify rapid clearance pathways .
- Re-evaluate in vitro conditions (e.g., serum protein binding, pH) that may artificially inflate efficacy .
Q. What strategies can elucidate this compound’s mechanism of action when target deconvolution yields ambiguous results?
Methodological Answer:
- Apply chemoproteomics (e.g., thermal proteome profiling or affinity-based pull-downs) to identify interacting proteins .
- Use CRISPR-Cas9 knockout libraries in high-throughput screens to pinpoint genetic dependencies linked to this compound’s activity .
- Integrate multi-omics data (transcriptomics, metabolomics) to map downstream pathways and infer primary targets .
Q. How can researchers address discrepancies in this compound’s reported toxicity profiles across independent studies?
Methodological Answer:
- Perform meta-analysis of existing data, stratifying by experimental variables (e.g., cell type, exposure duration, solvent used) to identify confounding factors .
- Conduct mechanistic toxicology studies (e.g., mitochondrial toxicity assays, genotoxicity screens) to isolate off-target effects .
- Standardize protocols across labs using consensus guidelines for compound handling and endpoint measurements .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects in combination therapies?
Methodological Answer:
- Apply the Chou-Talalay combination index (CI) method to quantify synergy, using CalcuSyn software for dose-effect curve modeling .
- Validate findings with Bliss independence or Loewe additivity models to ensure robustness across mathematical frameworks .
- Report confidence intervals and effect sizes to avoid overinterpretation of marginal synergies .
Q. How should researchers validate computational predictions of this compound’s binding modes experimentally?
Methodological Answer:
- Perform site-directed mutagenesis on predicted binding residues and measure changes in activity via kinetic assays .
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and stoichiometry .
- Compare computational docking poses with cryo-EM or co-crystallization structures, if feasible .
Ethical & Reproducibility Considerations
Q. What steps ensure ethical compliance in this compound research involving animal models or human-derived tissues?
Methodological Answer:
- Obtain IRB/IACUC approvals before initiating studies, detailing endpoints, euthanasia criteria, and distress mitigation strategies .
- For human tissue, confirm informed consent and anonymization protocols, adhering to GDPR/HIPAA standards .
- Publish raw datasets (e.g., RNA-seq, toxicity metrics) in public repositories like GEO or ChEMBL to enhance transparency .
Tables for Methodological Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
